molecular formula C22H23NO5 B8095320 (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine

(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine

Cat. No.: B8095320
M. Wt: 381.4 g/mol
InChI Key: WNRMJMFKNFPDFJ-FQEVSTJZSA-N
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Description

(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine is a derivative of glycine, an amino acid, where the glycine molecule is modified with a tetrahydro-2H-pyran ring and protected by a fluorenylmethyloxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrahydro-2H-pyran ring to more saturated forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce more saturated derivatives of the tetrahydro-2H-pyran ring.

Scientific Research Applications

(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds like tetrahydropyran-4-carboxylic acid and tetrahydropyran-4-amine share structural similarities with (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine.

    Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-tryptophan, are used in peptide synthesis and share the Fmoc protection group.

Uniqueness

This compound is unique due to the combination of the tetrahydro-2H-pyran ring and the Fmoc protection group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMJMFKNFPDFJ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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